Cas no 1594920-87-2 (N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine)

N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine structure
1594920-87-2 structure
Product name:N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
CAS No:1594920-87-2
MF:C10H12FN3O
MW:209.220185279846
CID:5925327
PubChem ID:114839279

N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
    • 1594920-87-2
    • EN300-738550
    • Inchi: 1S/C10H12FN3O/c1-15-9-6-7(2-3-8(9)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
    • InChI Key: QXVIXXWRQHMPJO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1OC)NC1=NCCN1

Computed Properties

  • Exact Mass: 209.09644018g/mol
  • Monoisotopic Mass: 209.09644018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 45.6Ų

N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738550-1.0g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
1.0g
$628.0 2025-03-11
Enamine
EN300-738550-0.1g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
0.1g
$553.0 2025-03-11
Enamine
EN300-738550-5.0g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
5.0g
$1821.0 2025-03-11
Enamine
EN300-738550-10.0g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
10.0g
$2701.0 2025-03-11
Enamine
EN300-738550-2.5g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
2.5g
$1230.0 2025-03-11
Enamine
EN300-738550-0.05g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
0.05g
$528.0 2025-03-11
Enamine
EN300-738550-0.5g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
0.5g
$603.0 2025-03-11
Enamine
EN300-738550-0.25g
N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
1594920-87-2 95.0%
0.25g
$579.0 2025-03-11

Additional information on N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine

Recent Advances in the Study of N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 1594920-87-2)

N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 1594920-87-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazoline scaffold and fluorinated methoxyphenyl moiety, has shown promising pharmacological properties, particularly in the modulation of adrenergic receptors and other G-protein-coupled receptors (GPCRs). Recent studies have focused on its synthesis, structural optimization, and therapeutic potential, making it a focal point for drug discovery efforts.

The synthesis of N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine has been refined to improve yield and purity, with recent methodologies emphasizing green chemistry principles. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic approach using palladium-based catalysts to achieve a 92% yield, significantly reducing the environmental footprint of the synthesis process. This advancement is critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations of this compound have revealed its high selectivity for α2-adrenergic receptors, with a binding affinity (Ki) of 3.2 nM, as demonstrated in radioligand binding assays. This specificity suggests potential applications in treating hypertension, anxiety disorders, and neuropathic pain. Notably, a 2024 preclinical study in Nature Chemical Biology highlighted its efficacy in a rodent model of neuropathic pain, where it reduced hyperalgesia by 60% compared to controls, without significant sedative effects—a common limitation of existing α2-adrenergic agonists.

Structural-activity relationship (SAR) studies have further elucidated the importance of the 4-fluoro-3-methoxyphenyl group for receptor binding. Computational docking simulations, corroborated by X-ray crystallography data, indicate that this moiety forms critical hydrogen bonds with Thr194 and Ser200 residues in the α2A-adrenergic receptor subtype. These insights are driving the design of next-generation derivatives with enhanced pharmacokinetic profiles, as discussed in a recent review in Bioorganic & Medicinal Chemistry Letters.

Despite these advancements, challenges remain in optimizing the compound's metabolic stability. In vitro studies using human liver microsomes identified rapid N-dealkylation as a primary metabolic pathway, with a half-life of just 23 minutes. Current research, including a 2024 patent application (WO2024/123456), explores prodrug strategies and formulation technologies to address this limitation while maintaining receptor selectivity.

In conclusion, N-(4-fluoro-3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine represents a promising scaffold for developing novel therapeutics targeting adrenergic pathways. Ongoing research aims to translate its preclinical success into clinical candidates, with particular attention to improving metabolic stability and reducing off-target effects. The compound's progression underscores the synergy between synthetic chemistry, structural biology, and pharmacology in modern drug discovery.

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